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molecular formula C7H6FNO3 B1338033 5-Fluoro-4-methyl-2-nitrophenol CAS No. 83341-28-0

5-Fluoro-4-methyl-2-nitrophenol

Cat. No. B1338033
M. Wt: 171.13 g/mol
InChI Key: SYRLVBSEEMWFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426443B2

Procedure details

70% Nitric acid (0.759 mL, 8.42 mmol) was added dropwise to a solution of 3-fluoro-4-methylphenol (966 mg, 7.66 mmol) in dichloromethane (25 mL) at rt. The reaction was stirred for 30 min before being washed with water. The aqueous layer was extracted with dichloromethane (1×) and the combined organics were dried (Na2SO4) and concentrated by rotary evaporation to give a yellow/orange solid. The residue was purified via chromatography (silica, dichloromethane to 0.5% ammonia/9.5% methanol/90% dichloromethane) to give 5-fluoro-4-methyl-2-nitrophenol (D21, 873 mg, 67% yield) as a yellow solid.
Quantity
0.759 mL
Type
reactant
Reaction Step One
Quantity
966 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[F:5][C:6]1[CH:7]=[C:8]([OH:13])[CH:9]=[CH:10][C:11]=1[CH3:12]>ClCCl>[F:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([N+:1]([O-:4])=[O:2])=[C:8]([OH:13])[CH:7]=1

Inputs

Step One
Name
Quantity
0.759 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
966 mg
Type
reactant
Smiles
FC=1C=C(C=CC1C)O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
before being washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a yellow/orange solid
CUSTOM
Type
CUSTOM
Details
The residue was purified via chromatography (silica, dichloromethane to 0.5% ammonia/9.5% methanol/90% dichloromethane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=CC(=C(C1)O)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 873 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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